Product packaging for 1-(6-Nitropyridin-3-yl)ethanone(Cat. No.:CAS No. 1239719-61-9)

1-(6-Nitropyridin-3-yl)ethanone

Cat. No.: B3224788
CAS No.: 1239719-61-9
M. Wt: 166.13 g/mol
InChI Key: UFSGUPPTXHCPER-UHFFFAOYSA-N
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Description

1-(6-Nitropyridin-3-yl)ethanone ( 1239719-61-9) is a nitropyridine derivative with the molecular formula C7H6N2O3 and a molecular weight of 166.13 g/mol . It serves as a versatile chemical building block, or synthon, in organic synthesis and pharmaceutical research. Compounds based on the 6-nitropyridine structure are of significant interest in medicinal chemistry for developing bioactive molecules and positron emission tomography (PET) imaging ligands . The nitro group on the pyridine ring is a key functional feature, as it can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, facilitating the introduction of a fluorine-18 radionuclide to create ortho-[18F]fluoropyridine derivatives for use as PET tracers . Researchers value this compound for constructing complex heterocycles, including N-(pyridin-2-yl)thiazol-2-amine derivatives, which are core structures found in various investigational compounds . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O3 B3224788 1-(6-Nitropyridin-3-yl)ethanone CAS No. 1239719-61-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-nitropyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c1-5(10)6-2-3-7(8-4-6)9(11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSGUPPTXHCPER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Pathways and Mechanistic Studies of 1 6 Nitropyridin 3 Yl Ethanone

Transformations Involving the Nitropyridine Moiety

The nitropyridine ring of 1-(6-Nitropyridin-3-yl)ethanone is the site of significant chemical activity, largely dictated by the strong electron-withdrawing nature of the nitro group. This electronic influence facilitates both the reduction of the nitro group itself and nucleophilic substitution on the pyridine (B92270) ring.

Reduction Reactions of the Nitro Group in the Presence of the Acetyl Group

The selective reduction of the nitro group in nitroaromatic compounds that also contain other reducible functional groups, such as a ketone, is a common challenge in organic synthesis. The development of chemoselective reduction methodologies is therefore of paramount importance.

The chemoselective reduction of the nitro group in this compound to an amino group, to form 1-(6-aminopyridin-3-yl)ethanone, can be achieved using various catalytic systems. These methods are designed to avoid the simultaneous reduction of the acetyl group.

Iron-based catalysts have shown considerable promise in this area. For instance, iron(III) catalysts in the presence of a silane (B1218182) reducing agent can selectively reduce nitro groups in a range of functionalized nitroarenes, leaving ketones, esters, and other sensitive groups intact. nih.govchemicalbook.com Another effective system involves the use of heterogeneous catalysts, such as iron oxide nanoparticles supported on multi-walled carbon nanotubes functionalized with polyethyleneimine and decorated with silver nanoparticles (Fe3O4-MWCNTs@PEI-Ag). google.comsci-hub.se This catalyst has been successfully employed for the chemoselective reduction of nitroaromatic compounds to their corresponding amines in aqueous solution at room temperature. google.comsci-hub.se

The reduction of nitropyridines can also be effected using classical methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using reducing agents like tin(II) chloride (SnCl2) or iron powder in acidic media. For example, the reduction of 2-amino-3-nitropyridine (B1266227) derivatives to 2,3-diaminopyridines has been successfully carried out using iron in aqueous acidified ethanol (B145695).

A selection of chemoselective reduction methods applicable to nitropyridines is presented in the table below.

Catalyst/ReagentSubstrateProductYield (%)Reference
Iron/Acetic Acid2-Amino-3-nitropyridine2,3-Diaminopyridine-
Pd/C, H22-Chloro-5-nitropyridine (B43025)5-Amino-2-chloropyridine>95
Fe3O4-MWCNTs@PEI-Ag, NaBH44-Nitroacetophenone4-Aminoacetophenone98 google.com
Iron(III)-amine-bis(phenolate), Silane4-Nitroacetophenone4-Aminoacetophenone93 chemicalbook.com

Nucleophilic Aromatic Substitution (SNAr) on the Nitropyridine Ring

The pyridine ring in this compound is electron-deficient due to the presence of the ring nitrogen and the powerful electron-withdrawing nitro and acetyl groups. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is generally not feasible for electron-rich aromatic systems like benzene. justia.comyoutube.com

In SNAr reactions, a nucleophile attacks the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, before a leaving group is expelled. bath.ac.ukmdpi.com The positions ortho and para to the electron-withdrawing groups are particularly activated towards nucleophilic attack. In the case of a 6-substituted-3-nitropyridine, the 6-position is highly activated.

The efficacy of the leaving group is a critical factor in these reactions. Halogens are common leaving groups, with their reactivity generally following the order F > Cl > Br > I, although this can be influenced by the reaction conditions and the nature of the nucleophile. The reaction of 2-chloro-5-nitropyridine with various nucleophiles, such as amines and alkoxides, proceeds readily to yield the corresponding substituted pyridines. For instance, the reaction with piperazine (B1678402) yields 1-(6-nitropyridin-3-yl)piperazine. chemicalbook.comyoutube.com

The reactivity of the nucleophile also plays a significant role. Stronger nucleophiles will generally react more rapidly. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed in SNAr reactions with activated nitropyridines.

The table below illustrates some representative SNAr reactions on nitropyridine systems.

SubstrateNucleophileProductConditionsYield (%)Reference
2-Chloro-5-nitropyridinePiperazine1-(5-Nitropyridin-2-yl)piperazinen-Butanol, 95°C96 youtube.com
2-Chloro-3-nitropyridineN-Methylpiperazine2-(N-Methylpiperazino)-3-nitropyridine-- nih.gov
2,6-Dichloro-3-nitropyridineBenzylamine2-Amino-6-benzylamino-3-nitropyridine90-100°C- google.com
5-Bromo-2-nitropyridinePiperazine1-(6-Nitropyridin-3-yl)piperazineDMSO, 80°C94.8 chemicalbook.com

Reactivity of the Acetyl Side Chain

The acetyl group of this compound possesses a methyl group with acidic protons, making it amenable to a variety of condensation reactions.

Condensation Reactions of the Methyl Ketone

The methyl ketone functionality can participate in base- or acid-catalyzed condensation reactions with aldehydes or other ketones. A prominent example is the Claisen-Schmidt condensation, which involves the reaction of an acetophenone (B1666503) derivative with an aromatic aldehyde to form a chalcone (B49325) (1,3-diaryl-2-propen-1-one). sci-hub.se

In the context of this compound, a base, such as sodium hydroxide (B78521) or potassium hydroxide, would deprotonate the methyl group to form an enolate. This enolate would then act as a nucleophile, attacking the carbonyl carbon of an aldehyde. The resulting aldol (B89426) adduct can then readily dehydrate to yield the corresponding α,β-unsaturated ketone, a nitropyridyl chalcone derivative. nih.gov The formation of the conjugated system provides the thermodynamic driving force for the dehydration step. nih.gov

The versatility of the Claisen-Schmidt condensation allows for the synthesis of a wide array of chalcones by varying the aldehyde reactant.

The following table provides examples of chalcones synthesized via Claisen-Schmidt condensation, illustrating the general applicability of this reaction to acetophenones.

Acetophenone DerivativeAldehydeChalcone ProductCatalystYield (%)Reference
AcetophenoneBenzaldehyde1,3-Diphenyl-2-propen-1-oneNaOH- sci-hub.se
4'-NitroacetophenoneBenzaldehyde1-(4-Nitrophenyl)-3-phenyl-2-propen-1-oneNaOH73 nih.gov
2-Acetylthiophene3,4,5-Trimethoxybenzaldehyde1-(Thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneNaOH- youtube.com
1-(2,3-dihydrobenzo[b] google.comsci-hub.sedioxin-6-yl)ethan-1-oneAromatic Aldehydes1-(2,3-Dihydrobenzo[b] google.comsci-hub.sedioxin-6-yl)-3-aryl-2-propen-1-oneNaOH- sci-hub.se

Alpha-Functionalization Strategies of the Acetyl Group

The acetyl group of this compound possesses acidic α-hydrogens, which can be deprotonated to form a nucleophilic enolate. This enolate is a versatile intermediate for the formation of new carbon-carbon and carbon-heteroatom bonds at the α-position. The formation of the enolate is typically achieved using a strong, non-nucleophilic base to prevent competing reactions at the carbonyl carbon.

The generation of an enolate from a ketone allows for subsequent reactions with various electrophiles. nih.gov Strong, sterically hindered bases like lithium diisopropylamide (LDA) are often employed for the nearly quantitative formation of enolates from ketones. rsc.orgamazonaws.com The resulting lithium enolate can then participate in SN2 reactions with suitable electrophiles. libretexts.org

Alpha-Halogenation: The enolate of this compound can react with electrophilic halogen sources, such as N-bromosuccinimide (NBS) or molecular halogens (Br₂, Cl₂), to yield α-halo ketones. This reaction proceeds through the nucleophilic attack of the enolate on the halogenating agent.

Alpha-Alkylation: One of the most significant applications of enolate chemistry is the formation of new carbon-carbon bonds through alkylation. rsc.org The enolate of this compound can be alkylated by treating it with an alkyl halide. libretexts.org For a successful SN2 reaction, primary or methyl halides are preferred, as secondary and tertiary halides are more prone to elimination reactions. libretexts.orgrsc.org The general mechanism involves the formation of the enolate, followed by a nucleophilic attack on the alkyl halide. libretexts.org

Table 1: Reagents for Alpha-Functionalization of Ketones
Reaction TypeTypical ReagentsProduct Type
Enolate FormationLithium diisopropylamide (LDA), Sodium hydride (NaH), Sodium amide (NaNH₂) amazonaws.comEnolate Anion
Alpha-HalogenationN-Bromosuccinimide (NBS), Br₂, Cl₂α-Halo Ketone
Alpha-AlkylationAlkyl halides (e.g., CH₃I, CH₃CH₂Br) rsc.orgα-Alkylated Ketone

Derivatization of the Carbonyl Functionality (e.g., Oxime, Hydrazone Formation)

The carbonyl group of this compound is susceptible to attack by nucleophiles, leading to a variety of derivatives. Common derivatization reactions involve condensation with hydroxylamine (B1172632) and hydrazine (B178648) derivatives to form oximes and hydrazones, respectively. These reactions are often pH-dependent and can be catalyzed by acid.

Oxime Formation: Ketones react with hydroxylamine (NH₂OH) to form oximes. nih.gov The reaction of this compound with hydroxylamine would be expected to yield this compound oxime. This reaction typically proceeds via nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by dehydration. Oximes can exist as E/Z stereoisomers.

Hydrazone Formation: Similarly, hydrazines (R-NHNH₂) react with ketones to form hydrazones. The reaction of this compound with hydrazine hydrate (B1144303) would produce the corresponding hydrazone. Substituted hydrazines, such as phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine, can also be used to generate more complex hydrazone derivatives. These reactions are valuable for the synthesis of various heterocyclic compounds. For instance, the hydrazinolysis of 3-nitropyridin-4(1H)-one has been shown to lead to the formation of a pyrazole (B372694) derivative. utdallas.edu

Table 2: Carbonyl Derivatization Reactions
ReagentProduct ClassGeneral Reaction Conditions
Hydroxylamine (NH₂OH)Oxime nih.govMildly acidic or basic conditions, often in a polar solvent like ethanol. youtube.com
Hydrazine (H₂NNH₂)HydrazoneAcidic catalysis, often in an alcohol solvent.
PhenylhydrazinePhenylhydrazoneAcidic conditions, typically in ethanol or acetic acid.
2,4-Dinitrophenylhydrazine2,4-DinitrophenylhydrazoneAcidic solution (Brady's reagent).

Pericyclic Reactions and Rearrangements Involving this compound

Pericyclic reactions are concerted processes that occur through a cyclic transition state. utdallas.edu While specific examples involving this compound are not prevalent in the literature, the electronic nature of the molecule suggests potential for participation in such reactions.

The nitropyridine ring system can potentially act as a component in cycloaddition reactions, a major class of pericyclic reactions. libretexts.orglibretexts.org For example, it could function as a dienophile in a Diels-Alder reaction, although the aromaticity of the pyridine ring would need to be overcome, making such reactions challenging. The acetyl and nitro substituents will significantly influence the electron density and orbital energies of the pyridine ring, thereby affecting its reactivity in pericyclic processes.

Rearrangements of aromatic nitro compounds are known to occur under various conditions, including thermal and photochemical stimuli. These rearrangements can involve the migration of the nitro group or other substituents on the ring. The specific rearrangement pathways for this compound would depend on the reaction conditions and the stability of the potential intermediates.

Photochemical Transformations of this compound

The presence of both a nitroaromatic system and a carbonyl group makes this compound a candidate for interesting photochemical transformations. Nitroaromatic compounds are known to undergo a variety of photochemical reactions, often initiated by excitation of the nitro group. acs.org Similarly, ketones can undergo characteristic photochemical reactions such as Norrish Type I and Type II cleavages. youtube.com

For this compound, irradiation with UV light could lead to several potential outcomes:

Photoreduction of the Nitro Group: The nitro group could be reduced to a nitroso, hydroxylamino, or amino group, depending on the solvent and the presence of a hydrogen donor.

Norrish Type I Cleavage: This would involve the homolytic cleavage of the bond between the carbonyl carbon and the α-carbon, leading to the formation of a pyridyl radical and an acetyl radical.

Norrish Type II Cleavage: This pathway would require the abstraction of a γ-hydrogen by the excited carbonyl group. In this molecule, such a reaction is not possible due to the lack of γ-hydrogens on the pyridine ring.

Rearrangement Reactions: Photo-induced rearrangements of the nitropyridine ring could occur, potentially leading to the formation of isomeric products. Studies on other nitroaromatic compounds have shown complex relaxation and dissociation pathways upon photoexcitation. acs.org

Computational Mechanistic Elucidation of Key Reaction Pathways

Density Functional Theory (DFT) and other computational methods are powerful tools for elucidating the mechanisms of complex organic reactions. rsc.orgmdpi.com While specific computational studies on this compound are scarce, such methods could provide valuable insights into its reactivity.

Computational studies could be employed to:

Model Enolate Formation and Reactivity: Calculate the pKa of the α-hydrogens and model the transition states for alpha-functionalization reactions to predict regioselectivity and stereoselectivity.

Investigate Reaction Mechanisms: Elucidate the detailed stepwise or concerted nature of reactions such as oxime and hydrazone formation. DFT calculations have been successfully used to study the mechanisms of cycloaddition reactions involving related heterocyclic systems. mdpi.com

Predict Photochemical Pathways: Map the potential energy surfaces of the excited states of the molecule to understand the likely photochemical transformations and the branching between different reaction pathways. acs.org

Analyze Spectroscopic Properties: Correlate calculated spectroscopic data (e.g., NMR, IR) with experimental results to confirm the structures of reaction products. DFT calculations have been used to study the properties of related nitro-containing aromatic ketones. nih.gov

By providing detailed energetic and structural information about transition states and intermediates, computational chemistry can guide synthetic efforts and deepen the understanding of the fundamental reactivity of this compound.

Theoretical and Computational Investigations of 1 6 Nitropyridin 3 Yl Ethanone

Quantum Chemical Calculations on Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For 1-(6-nitropyridin-3-yl)ethanone, these methods offer insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of molecules. By calculating the electron density, DFT can determine the optimized geometry and electronic configuration of this compound. Various DFT methods, such as B3LYP, are often employed with different basis sets (e.g., 6-311G(d,p)) to achieve a balance between accuracy and computational cost researchgate.netresearchgate.net. These calculations can reveal key structural parameters like bond lengths and angles, providing a foundational understanding of the molecule's three-dimensional shape researchgate.net. The heat of formation for nitropyridine derivatives can also be calculated using DFT methods through isodesmic reactions, offering insights into their thermodynamic stability researchgate.net.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons researchgate.net. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity researchgate.net.

For derivatives of nitropyridines, the distribution and energies of these orbitals can be calculated using DFT. These calculations help in identifying the most probable sites for electrophilic and nucleophilic attack. For instance, the molecular electrostatic potential (MEP) plot, derived from DFT calculations, can visually represent the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule researchgate.net. Global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity researchgate.net.

DescriptorFormulaSignificance
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2Tendency to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η)Reciprocal of hardness, indicates higher reactivity.
Electrophilicity Index (ω) ω = χ² / (2η)A measure of the electrophilic power of a molecule.

This table presents the common global reactivity descriptors that can be calculated from HOMO and LUMO energies obtained through DFT methods.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations often focus on a single, optimized molecular structure, molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. MD simulations can explore the conformational landscape of this compound, identifying its most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might interact with biological targets or other molecules in a solution. These simulations can also shed light on intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial in condensed phases researchgate.net.

Computational Prediction of Spectroscopic Signatures for Methodological Validation

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational models used. For instance, time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis) of nitropyridine derivatives researchgate.net. Similarly, the vibrational frequencies from Infrared (IR) and Raman spectroscopy can be computed. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants is another powerful tool for structure elucidation rsc.org. A strong correlation between the predicted and experimental spectra lends confidence to the accuracy of the computational approach researchgate.net.

Spectroscopic TechniquePredicted ParametersComputational Method
UV-Vis Spectroscopy Excitation energies, oscillator strengthsTime-Dependent DFT (TD-DFT)
Infrared (IR) Spectroscopy Vibrational frequencies, intensitiesDFT
NMR Spectroscopy Chemical shifts, coupling constantsGIAO (Gauge-Including Atomic Orbital) method within DFT

This table illustrates the types of spectroscopic data that can be computationally predicted and the common methods used for these predictions.

Quantitative Structure-Activity Relationship (QSAR) Model Development Methodologies Relevant to Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. For derivatives of this compound, QSAR studies can be instrumental in predicting their potential efficacy as therapeutic agents or for other applications nih.govmdpi.com.

The development of a QSAR model typically involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that relates these descriptors to the observed biological activity mdpi.comnih.gov. The predictive power of the resulting model is then validated using an external test set of compounds mdpi.com. Three-dimensional QSAR (3D-QSAR) methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide more detailed insights by considering the 3D arrangement of steric and electrostatic fields around the molecules nih.gov.

Theoretical Studies of Reaction Energetics and Transition States for Derivatives of this compound

Computational chemistry can be used to investigate the mechanisms of chemical reactions involving derivatives of this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition state structures and calculate the activation energies. This information is invaluable for understanding reaction kinetics and for predicting the feasibility of different reaction pathways. For example, theoretical studies on the nitration of pyridine (B92270) have explored the reaction mechanism, including the potential for sigmatropic shifts of the nitro group psu.edursc.org. Such studies can guide the synthesis of new derivatives by predicting the most favorable reaction conditions and identifying potential side products.

Advanced Spectroscopic and Structural Characterization Methodologies for 1 6 Nitropyridin 3 Yl Ethanone and Its Derivatives

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) Methodologies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification of 1-(6-nitropyridin-3-yl)ethanone by providing a highly accurate mass measurement of its molecular ion. This technique allows for the determination of the elemental composition of the molecule with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.

Typically, techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are coupled with mass analyzers such as time-of-flight (TOF) or Orbitrap to achieve high resolution. For this compound (C₇H₆N₂O₃), the theoretical exact mass of the protonated molecule [M+H]⁺ is calculated and then compared to the experimentally measured value. The minimal deviation between these values, usually in the parts-per-million (ppm) range, confirms the molecular formula.

Table 1: HRMS Data for this compound

ParameterValue
Molecular FormulaC₇H₆N₂O₃
Theoretical Exact Mass [M]166.03784 u
Theoretical m/z for [M+H]⁺167.04567 u
Typical Experimental m/z~167.0457 u
Typical Mass Accuracy< 5 ppm

Note: The experimental value is a representative example based on typical instrument performance.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem mass spectrometry (MS/MS) provides further structural confirmation by inducing fragmentation of a selected precursor ion—in this case, the molecular ion of this compound ([M+H]⁺ at m/z 167.0)—and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, offering a "fingerprint" for its identification.

Collision-induced dissociation (CID) is the most common method for fragmentation. The resulting spectrum reveals key structural motifs. For this compound, characteristic fragmentation pathways would include the loss of the acetyl group, the nitro group, or combinations thereof.

Key Predicted Fragmentation Pathways:

Loss of the acetyl radical (•CH₃CO): A significant fragmentation would be the cleavage of the bond between the pyridine (B92270) ring and the acetyl group, leading to the formation of a 6-nitropyridin-3-yl cation.

Loss of the nitro group (NO₂): Cleavage of the C-NO₂ bond is another expected pathway.

Loss of methyl radical (•CH₃): A common fragmentation for acetyl-containing compounds is the loss of a methyl radical from the molecular ion, resulting in an [M-CH₃]⁺ ion.

Table 2: Predicted MS/MS Fragmentation Data for this compound ([M+H]⁺)

Precursor Ion (m/z)Proposed Fragment IonProposed Neutral LossFragment m/z (Calculated)
167.0[M+H - CH₃•]⁺•CH₃152.0
167.0[M+H - NO₂]⁺NO₂121.0
167.0[M+H - COCH₃]⁺CH₃CO124.0

Note: This table represents predicted fragmentation patterns. Actual experimental spectra may show variations based on instrument conditions.

X-ray Diffraction (XRD) Methodologies for Single Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal of this compound offers the most definitive structural characterization, providing precise three-dimensional coordinates of every atom in the solid state. This powerful technique allows for the unambiguous determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing.

To perform this analysis, a suitable single crystal of the compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure. The data obtained provides critical insights into the planarity of the pyridine ring and the orientation of the acetyl and nitro substituents relative to the ring.

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization Methods

Electronic absorption spectroscopy, or UV-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands corresponding to the energy required to promote electrons from a ground electronic state to an excited state. The chromophores in this molecule are the nitropyridine ring and the acetyl group.

The UV-Vis spectrum is typically recorded by dissolving the compound in a transparent solvent, such as ethanol (B145695) or acetonitrile. The key features of the spectrum are the wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε). The spectrum is expected to show absorptions arising from π→π* transitions associated with the aromatic system and potentially n→π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms. The presence of the electron-withdrawing nitro group and the acetyl group conjugated with the pyridine ring is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted pyridine.

For a related compound, 3-acetyl-2-chloro-6-methyl-5-nitropyridine, a UV absorption maximum has been reported at 264 nm. It is anticipated that this compound would exhibit absorption bands in a similar region of the UV spectrum.

Chiroptical Spectroscopic Methodologies for Enantiomeric Derivatives (if applicable)

The parent molecule, this compound, is achiral and therefore does not exhibit optical activity. Consequently, chiroptical spectroscopic techniques such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) are not applicable to the compound itself.

These techniques would become relevant only if the molecule is modified to create a chiral center, resulting in enantiomeric derivatives. For example, if the ketone of the acetyl group were to be reduced to a secondary alcohol using a non-stereoselective reducing agent, a racemic mixture of (R)- and (S)-1-(6-nitropyridin-3-yl)ethanol would be formed. Separation of these enantiomers would yield chiral molecules.

If such chiral derivatives were synthesized, CD spectroscopy could be used to study their stereochemical properties. The CD spectrum would show positive or negative absorption bands (Cotton effects) corresponding to the differential absorption of left and right-circularly polarized light, providing information about the absolute configuration of the chiral center. To date, published research focusing on the chiroptical properties of enantiomeric derivatives of this compound is scarce.

Derivatization and Functionalization Strategies of 1 6 Nitropyridin 3 Yl Ethanone for Expanded Chemical Libraries

Synthetic Routes to Amine Derivatives via Nitro Group Reduction

The reduction of the nitro group to an amine is a pivotal transformation, yielding 1-(6-aminopyridin-3-yl)ethanone, a key intermediate for further diversification. A variety of established methods for the reduction of aromatic nitro groups can be applied, with the choice of reagent and conditions often dictated by the presence of other functional groups and desired selectivity.

Commonly employed methods include catalytic hydrogenation, which offers clean conversion and high yields. Typical catalysts for this transformation include palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. Metal-based reductions in acidic media, such as with iron, tin, or zinc, provide alternative routes. For instance, the use of iron powder in the presence of an acid like acetic acid is a classic and cost-effective method. Another mild and effective reagent is tin(II) chloride (SnCl₂), which can selectively reduce the nitro group in the presence of other reducible functionalities.

Reagent/CatalystConditionsGeneral Applicability & Notes
H₂/Pd/C Hydrogen gas, solvent (e.g., ethanol (B145695), methanol)High efficiency, clean reaction. May also reduce other unsaturated bonds.
Raney Nickel Hydrogen gas, solvent (e.g., ethanol)Effective, but can sometimes lead to side reactions.
Fe/Acid Iron powder, acid (e.g., HCl, Acetic Acid)Cost-effective, widely used in industrial processes.
Zn/Acid Zinc powder, acid (e.g., HCl, Acetic Acid)Milder than Fe/Acid, good for sensitive substrates.
SnCl₂ Tin(II) chloride, solvent (e.g., ethanol, ethyl acetate)Mild conditions, good functional group tolerance.
Sodium Hydrosulfite (Na₂S₂O₄) Aqueous or biphasic systemsCan be used for selective reductions.

Modification of the Acetyl Moiety for Extended Carbonyl Chemistry

The acetyl group of 1-(6-nitropyridin-3-yl)ethanone is a gateway to a vast array of carbonyl chemistry, allowing for the introduction of new functionalities and the construction of more complex molecular architectures.

One fundamental transformation is the alpha-halogenation of the acetyl group, typically using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid. The resulting α-halo ketone is a versatile intermediate for nucleophilic substitution reactions, enabling the introduction of various heteroatoms.

The carbonyl group itself can undergo reduction to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). This alcohol can then be further functionalized, for example, through esterification or etherification.

Condensation reactions , such as the aldol (B89426) condensation with aldehydes or ketones, can be employed to extend the carbon chain. Furthermore, the acetyl group can participate in the formation of various heterocyclic rings. For instance, reaction with hydrazines can yield pyrazoles, while reaction with hydroxylamine (B1172632) can lead to the formation of oximes. The synthesis of etoricoxib, a selective COX-2 inhibitor, involves the reaction of a substituted pyridinylethanone intermediate, highlighting the utility of this functional group in medicinal chemistry. google.com

Reaction TypeReagentsProduct Type
Alpha-Halogenation NBS, Br₂/AcOHα-Halo Ketone
Reduction NaBH₄Secondary Alcohol
Aldol Condensation Aldehydes/Ketones, Baseβ-Hydroxy Ketone
Pyridine (B92270) Synthesis 1,4-Dicarbonyl compounds, NH₃Pyridine Derivatives
Oxime Formation Hydroxylamine (NH₂OH)Oxime

Halogenation and Subsequent Cross-Coupling Reactions on the Pyridine Ring

The pyridine ring of this compound can be functionalized through halogenation, opening up avenues for various cross-coupling reactions. The position of halogenation will be directed by the existing substituents. The electron-withdrawing nitro group at the 6-position and the acetyl group at the 3-position will influence the regioselectivity of electrophilic halogenation.

Once halogenated, the resulting halopyridine derivative becomes a valuable substrate for a multitude of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: Reaction with boronic acids or esters allows for the introduction of aryl, heteroaryl, or alkyl groups.

Heck Coupling: Reaction with alkenes introduces alkenyl substituents.

Sonogashira Coupling: Reaction with terminal alkynes leads to the formation of alkynylpyridines.

Buchwald-Hartwig Amination: Reaction with amines provides a direct route to aminopyridine derivatives.

Stille Coupling: Reaction with organostannanes introduces a wide range of organic moieties.

The reactivity of the halogen is dependent on its nature (I > Br > Cl) and its position on the pyridine ring. Site-selective cross-coupling can be achieved by carefully choosing the catalyst, ligands, and reaction conditions, which is particularly important when dealing with polyhalogenated substrates. nih.gov

Heterocyclic Annulation Strategies Utilizing the 6-Nitropyridin-3-yl-ethanone Scaffold

The this compound scaffold is a valuable starting material for the synthesis of fused heterocyclic systems. The combination of the acetyl group and the reactive positions on the pyridine ring allows for various annulation strategies, leading to the formation of bicyclic and polycyclic structures with potential biological activity.

One common approach involves the reaction of the acetyl group with a binucleophilic reagent. For example, reaction with hydrazine (B178648) derivatives can lead to the formation of fused pyrazole (B372694) rings. Similarly, reaction with β-ketoesters or malononitrile (B47326) can be employed to construct fused pyridone or pyranone systems.

Another strategy involves the initial functionalization of the pyridine ring, followed by an intramolecular cyclization. For instance, introduction of a suitable side chain at a position ortho to the acetyl group can facilitate a cyclization reaction to form a new ring. Aromatization can be a driving force for such transformations, leading to stable fused heterocyclic products. nih.gov The synthesis of N-fused heterocycles through acyl-transfer annulation of heteroaryl ketones is a modern approach that could be applicable to this system. nih.gov

Polymerization Approaches Incorporating this compound Derived Monomers

Monomers derived from this compound can be incorporated into polymers to impart specific properties to the resulting materials. The functional groups on the monomer can be modified to be suitable for various polymerization techniques.

For instance, the acetyl group can be converted to a polymerizable group, such as an acrylate (B77674) or methacrylate, by reaction with acryloyl chloride or methacryloyl chloride after reduction to the corresponding alcohol. Alternatively, the nitro group can be reduced to an amine, which can then be used in polycondensation reactions with diacids or diacyl chlorides to form polyamides.

The synthesis of pyridine-containing polymers has been shown to yield materials with interesting properties, such as fluorescence and antimicrobial activity. mdpi.com By incorporating the this compound moiety into a polymer backbone, it may be possible to develop new materials with tailored electronic, optical, or biological properties. The specific synthetic strategy would depend on the desired polymer architecture and properties.

Role of 1 6 Nitropyridin 3 Yl Ethanone As a Building Block in Complex Chemical Architectures

Precursor for Advanced Heterocyclic Compounds

The presence of a ketone functional group and an electrophilically activated pyridine (B92270) ring makes 1-(6-Nitropyridin-3-yl)ethanone an ideal starting material for constructing a variety of advanced heterocyclic systems. Its reactivity allows for the formation of new rings through condensation and cyclization reactions.

Chalcone (B49325) Derivatives and Subsequent Heterocycles: The methyl group of the acetyl moiety is acidic and can be deprotonated to participate in condensation reactions. A prominent example is the Claisen-Schmidt condensation with various aromatic aldehydes to form chalcones (1,3-diaryl-2-propen-1-ones). nih.govjchemrev.com These resulting chalcones, which feature an α,β-unsaturated ketone system, are themselves crucial intermediates for synthesizing a range of heterocyclic compounds, such as pyrazolines, pyrimidines, and benzodiazepines, through reactions with binucleophiles. The general reaction involves condensing this compound with a substituted benzaldehyde under basic conditions (e.g., NaOH or KOH in ethanol). nih.govscialert.net

Gewald Aminothiophene Synthesis: this compound is a suitable ketone component for the Gewald reaction, a multicomponent reaction that yields highly substituted 2-aminothiophenes. organic-chemistry.org This one-pot synthesis involves the condensation of the ketone, an α-cyanoester (like ethyl cyanoacetate), and elemental sulfur in the presence of a base (such as morpholine or triethylamine). wikipedia.orgmdpi.com The resulting 2-aminothiophene product incorporates the pyridine moiety and is decorated with functional groups that allow for further synthetic elaboration, making it a gateway to complex fused thiophene systems like thienopyridines. mdpi.comumich.edu

Pyrazolo[3,4-b]pyridine Scaffolds: The acetyl group can be a starting point for creating 1,3-dicarbonyl compounds or other 1,3-dielectrophiles. These intermediates can then undergo cyclocondensation with aminopyrazoles to construct the pyrazolo[3,4-b]pyridine core, a privileged scaffold in medicinal chemistry. researchgate.netmdpi.com For instance, the ketone could first be subjected to a Claisen condensation with a suitable ester to form a β-diketone, which would then be reacted with a hydrazine (B178648) derivative to form a pyrazole (B372694) that could subsequently be cyclized, or directly with an aminopyrazole to form the fused ring system.

Table 1: Synthesis of Heterocyclic Compounds from this compound

Starting MaterialReagentsReaction TypeResulting Heterocyclic Core
This compoundAr-CHO, NaOH/EtOHClaisen-Schmidt CondensationChalcone (precursor to Pyrazoline, etc.)
This compoundEthyl cyanoacetate, Sulfur, MorpholineGewald Reaction2-Aminothiophene
This compound1. Diethyl carbonate, NaH; 2. 5-AminopyrazoleCyclocondensationPyrazolo[3,4-b]pyridine

Intermediate in Multi-Step Organic Syntheses

Beyond its role as an initial reactant, this compound can serve as a pivotal intermediate in longer, multi-step synthetic sequences. researchgate.netlibretexts.org In such pathways, it is formed from a simpler pyridine derivative and then undergoes further transformations to build molecular complexity.

A representative synthetic route could begin with a commercially available halopyridine, such as 5-bromo-2-nitropyridine. The acetyl group can be introduced via a metal-catalyzed cross-coupling reaction, for example, a Sonogashira coupling with a protected acetylene followed by hydration, or a Stille coupling with an organostannane reagent like tributyl(1-ethoxyvinyl)tin followed by acidic hydrolysis. The resulting this compound is a stable, isolable intermediate.

From this point, the molecule offers at least two distinct sites for further modification:

The Nitro Group: The nitro group can be selectively reduced to an amino group using various reagents, such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This transformation yields 1-(6-aminopyridin-3-yl)ethanone. The newly formed amino group can then be used in a wide array of subsequent reactions, including diazotization, acylation, or as a nucleophile in the construction of new heterocyclic rings (e.g., imidazopyridines).

The Ketone: The acetyl group can be transformed as discussed in the previous section, or it can be reduced to an alcohol, converted into an alkene via a Wittig reaction, or used in other C-C bond-forming reactions.

This modular approach, where this compound acts as a key junction, is a cornerstone of modern organic synthesis, allowing for the convergent assembly of complex target molecules. syrris.jpthe-eye.eu

Utility in the Construction of Functional Materials

While specific applications in materials science are not extensively documented, the electronic and structural features of this compound suggest its potential as a building block for various functional materials.

The molecule possesses a classic "push-pull" electronic structure, with the pyridine nitrogen acting as a weak electron-donating group (or at least a π-acceptor that can be part of a larger conjugated system) and the nitro group serving as a powerful electron-acceptor. The acetyl group further enhances this effect. This intrinsic electronic asymmetry is a key feature for materials with nonlinear optical (NLO) properties. By extending the π-conjugation—for instance, through the formation of a chalcone or a stilbene derivative via the acetyl group—it is possible to design chromophores with significant second-order NLO responses.

Furthermore, the pyridine nitrogen atom provides a coordination site for metal ions. This allows the compound or its derivatives to be used as ligands for the construction of coordination polymers or metal-organic frameworks (MOFs). Functionalization of the acetyl or nitro group could introduce additional coordination sites, transforming the molecule into a multitopic ligand capable of forming 2D or 3D network structures. These materials could have potential applications in gas storage, catalysis, or as sensors.

Application in Methodological Development for Organic Reactions

This compound is a valuable substrate for the development and validation of new synthetic methodologies. Its value lies in the presence of multiple, chemically distinct functional groups, which allows for the rigorous testing of a new reaction's chemoselectivity, regioselectivity, and functional group tolerance.

For example:

Catalytic Reduction: A new catalytic system designed for the selective reduction of nitro groups could be tested on this compound. A successful method would reduce the nitro group to an amine while leaving the ketone moiety untouched, a challenging transformation that often requires careful selection of catalysts and conditions.

C-H Activation: The pyridine ring contains several C-H bonds with different electronic environments due to the influence of the substituents. A new C-H activation or functionalization protocol could be applied to this compound to probe its regioselectivity. qmul.ac.uk The directing influence of the acetyl and nitro groups would provide a stringent test for the catalyst's ability to target a specific C-H bond.

Cross-Coupling Reactions: In the development of novel cross-coupling methods, the synthesis of this compound from the corresponding 5-halo-2-nitropyridine could serve as a benchmark reaction to demonstrate the efficiency and scope of a new catalyst system, particularly for electron-deficient heterocyclic substrates.

By serving as a molecular proving ground, this compound helps to establish the robustness and utility of new synthetic tools, thereby contributing to the advancement of organic chemistry.

Future Research Directions and Unexplored Avenues for 1 6 Nitropyridin 3 Yl Ethanone

Development of Novel Asymmetric Synthetic Methodologies

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. The ketone group in 1-(6-nitropyridin-3-yl)ethanone presents a prime target for asymmetric reduction to produce chiral alcohols, which can serve as key intermediates for more complex molecules. Future research should focus on developing novel asymmetric synthetic methodologies tailored for this specific substrate.

One promising avenue is the exploration of catalytic asymmetric reduction . This could involve the use of chiral transition metal complexes, such as those based on ruthenium, rhodium, or iridium, with chiral ligands. The development of catalysts that can achieve high enantioselectivity in the reduction of a nitro-substituted aryl ketone like this compound would be a significant advancement. Furthermore, organocatalysis , utilizing small chiral organic molecules, offers a metal-free alternative that aligns with the principles of green chemistry.

Another area ripe for investigation is biocatalysis . The use of enzymes, such as ketoreductases, could provide a highly selective and environmentally friendly method for the asymmetric reduction of the ketone. Screening for and engineering enzymes that are active and selective towards this particular nitropyridine substrate could unlock a scalable and sustainable route to the corresponding chiral alcohol.

Potential Asymmetric Synthesis ApproachKey Features
Catalytic Asymmetric ReductionHigh turnover numbers, potential for high enantioselectivity, well-established field.
OrganocatalysisMetal-free, environmentally benign, often mild reaction conditions.
BiocatalysisHigh selectivity, mild reaction conditions, environmentally friendly.

Integration into Flow Chemistry Systems for Enhanced Synthesis

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. mdpi.comnih.govspringerprofessional.de The synthesis of nitropyridines, which can involve highly exothermic and potentially hazardous nitration reactions, is particularly well-suited for flow chemistry. researchgate.netewadirect.com

Future research should aim to develop a continuous-flow process for the synthesis of this compound. This would involve the nitration of a suitable pyridine (B92270) precursor in a microreactor, followed by subsequent functionalization steps. A two-step continuous flow synthesis of 4-nitropyridine (B72724) has been successfully demonstrated, providing a strong precedent for the development of a similar process for the 3-acetyl-6-nitropyridine isomer. researchgate.net The use of packed-bed microreactors with solid-supported catalysts could further enhance the efficiency and safety of the process. researchgate.net The integration of in-line purification and analysis techniques would enable a fully automated and streamlined synthesis. researchgate.net

Exploration of Sustainable Synthesis Routes

The development of environmentally benign synthetic methods is a critical goal in modern chemistry. researchgate.net Future research on this compound should prioritize the exploration of sustainable synthesis routes that minimize waste, reduce energy consumption, and utilize renewable resources.

One key area of focus is the use of greener nitrating agents and catalysts . Traditional nitration methods often rely on harsh and corrosive reagents like fuming nitric acid and sulfuric acid. nih.gov Research into solid-supported nitrating agents, such as metal nitrates on silica (B1680970) gel, could offer a safer and more environmentally friendly alternative. researchgate.net Furthermore, the use of solid acid catalysts, like zeolites or montmorillonite (B579905) clays, can replace corrosive liquid acids and are often reusable. researchgate.netorganic-chemistry.org

Another avenue for sustainable synthesis is the exploration of alternative reaction media . Replacing volatile organic solvents with greener alternatives, such as ionic liquids or even water, would significantly reduce the environmental impact of the synthesis. researchgate.net Microwave-assisted organic synthesis is another green chemistry tool that can accelerate reactions and reduce energy consumption. nih.gov

Advanced Computational Modeling for Predicting Novel Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. researchgate.nettandfonline.com Future research should leverage advanced computational modeling to predict novel reactivity patterns for this compound.

DFT calculations can be employed to investigate the electronic structure, molecular orbital energies (HOMO-LUMO gap), and charge distribution of the molecule. researchgate.netias.ac.iniiste.org This information can provide insights into its susceptibility to nucleophilic and electrophilic attack at various positions. For instance, modeling can help predict the regioselectivity of further functionalization reactions on the pyridine ring or at the acetyl group.

Furthermore, computational methods can be used to model reaction mechanisms, including transition states and reaction intermediates. orientjchem.orgnih.gov This can aid in the rational design of new reactions and the optimization of existing synthetic routes. For example, computational studies could help in understanding the mechanism of nucleophilic aromatic substitution on the nitropyridine ring, a common reaction for this class of compounds. mdpi.comnih.gov

Investigation of Solid-State Reactivity and Transformations

The study of chemical reactions in the solid state can reveal unique reactivity patterns that are not observed in solution. The crystalline structure of a molecule can pre-organize reactants, leading to highly specific and selective transformations. The photochemical reactivity of aromatic nitro compounds in the solid state has been shown to be influenced by intramolecular geometry and intermolecular packing. rsc.org

Future research should investigate the solid-state reactivity of this compound. This could involve studying its photochemical transformations upon exposure to UV or visible light. The presence of both a nitro group and a ketone functionality could lead to interesting intramolecular or intermolecular reactions within the crystal lattice. Techniques such as single-crystal X-ray diffraction can be used to determine the crystal packing and to correlate it with the observed reactivity.

Application of Machine Learning in the Discovery of New Derivatization Pathways

Q & A

Q. Advanced

  • Kinetic Assays : Monitor enzyme activity (e.g., nitroreductase) via UV-Vis spectroscopy by tracking NADPH oxidation at 340 nm.
  • Crystallography : Co-crystallize the compound with target enzymes to resolve binding modes.
  • Mutagenesis : Engineer enzymes with active-site mutations (e.g., Cys→Ala) to validate nitro group interaction specificity .

What safety protocols are essential given the compound’s limited toxicological data?

Q. Basic

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors (P261) .
  • Spill Management : Neutralize acid residues with sodium bicarbonate before disposal .

How does the antimicrobial efficacy of this compound compare to structurally similar compounds?

Advanced
A 2025 study compared nitro-substituted pyridines:

  • 6-Nitro Derivative : Exhibited broad-spectrum activity (MIC = 12.5 µM against E. coli), outperforming 3-nitro and 4-nitro isomers.
  • Mechanistic Insight : Nitro group positioning affects bacterial efflux pump evasion, as shown in membrane permeability assays .

Key Takeaway : Regioselectivity of nitro groups is critical for optimizing bioactivity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.